molecular formula C24H19F2NO2 B11270506 1-(4-fluorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-fluorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11270506
M. Wt: 391.4 g/mol
InChI Key: JVYZQXMXBIYDHC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogenating agents

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of hydroxyl compounds

    Substitution: Introduction of various substituents on the aromatic rings

Scientific Research Applications

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is investigated for use in industrial processes, including catalysis and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Bromophenyl)-1-[(4-bromophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C24H19F2NO2

Molecular Weight

391.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19F2NO2/c1-15-6-10-17(11-7-15)21-22(19-4-2-3-5-20(19)26)27(24(29)23(21)28)14-16-8-12-18(25)13-9-16/h2-13,22,28H,14H2,1H3

InChI Key

JVYZQXMXBIYDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC=C(C=C4)F)O

Origin of Product

United States

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